

An In-depth Technical Guide to the Macrolide Structure of Angolamycin

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Compound of Interest

Compound Name: Angolamycin

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This guide provides a detailed examination of the macrolide antibiotic **Angolamycin**, focusing on its core chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization.

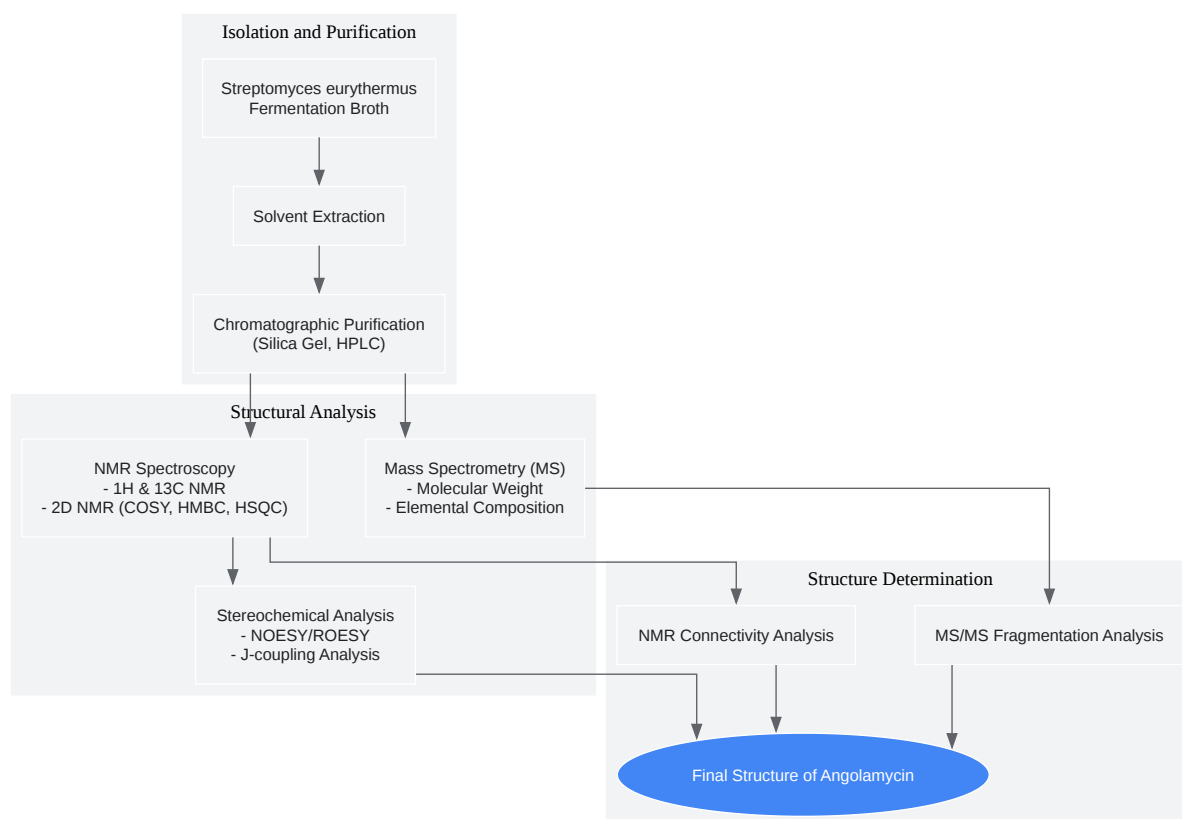
Core Macrolide Structure of Angolamycin

Angolamycin is a 16-membered macrolide antibiotic produced by the bacterium *Streptomyces eurythermus*. Its complex structure features a lactone ring substituted with multiple chiral centers and appended sugar moieties, which are crucial for its biological activity against Gram-positive bacteria.

The core of **Angolamycin** is a 16-membered polyketide lactone ring. Attached to this macrocycle are two deoxy sugars, L-mycarose and D-mycinose, linked via glycosidic bonds. The presence and nature of these sugar residues are critical for the antibiotic's ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis.

Chemical Structure:

The systematic name for **Angolamycin** is 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde.

Diagram: **Angolamycin** Structural Elucidation Workflow[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Angolamycin**.

Physicochemical and Pharmacological Properties

Angolamycin presents as a colorless crystalline solid with a molecular formula of $C_{46}H_{77}NO_{17}$ and a molecular weight of 916.10 g/mol .^[1] A summary of its key quantitative properties is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_{46}H_{77}NO_{17}$	^[1]
Molecular Weight	916.10 g/mol	
CAS Number	1402-83-1	^[1]
Melting Point	131-134 °C	
Boiling Point	959.5 °C at 760 mmHg	
Density	1.250 g/cm ³	
Appearance	Colorless Crystal	

Angolamycin exhibits activity primarily against Gram-positive bacteria and has also been shown to be effective against *Mycoplasma pneumoniae*. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols for Structural Elucidation

The definitive structure of **Angolamycin** was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[2] While the specific experimental data for **Angolamycin** is detailed in a 1992 publication in the Journal of Antibiotics, this section outlines the general experimental protocols for macrolide structure determination based on established methodologies.

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the **Angolamycin** molecule, as well as its relative stereochemistry.

Methodology:

- Sample Preparation: A purified sample of **Angolamycin** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or CD_3OD) in a 5 mm NMR tube.
- 1D NMR Spectroscopy:
 - ^1H NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton nuclei.
 - ^{13}C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to determine the chemical shifts of all carbon nuclei and to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton (^1H - ^1H) coupling networks, identifying adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (^1H - ^{13}C).
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.

Data Presentation (Template):

Table: ^1H NMR Data for **Angolamycin** (in CDCl_3) Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz for **Angolamycin** are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
...

Table: ^{13}C NMR Data for **Angolamycin** (in CDCl_3) Note: Specific chemical shifts (δ) in ppm for **Angolamycin** are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.

Position	δ (ppm)	Assignment
...

Objective: To determine the accurate molecular weight and elemental composition of **Angolamycin** and to obtain structural information through fragmentation analysis.

Methodology:

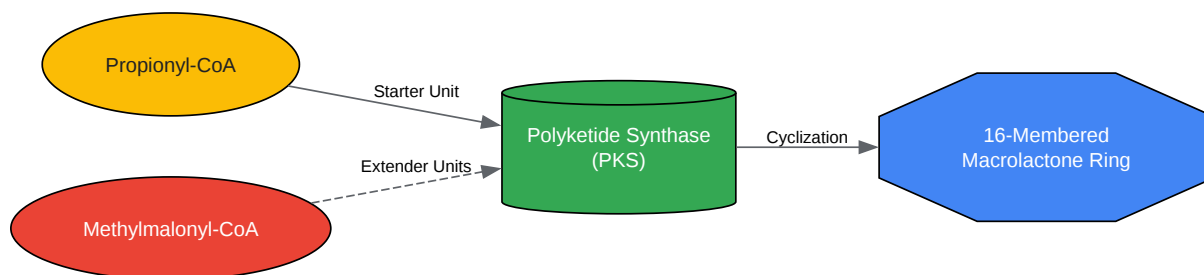
- Sample Preparation: A dilute solution of purified **Angolamycin** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Electrospray ionization (ESI) is a common technique for macrolides, as it is a soft ionization method that minimizes fragmentation of the parent molecule.
- High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$). This allows for the unambiguous determination of the elemental formula.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion of **Angolamycin** is isolated in the mass spectrometer.
 - Collision-Induced Dissociation (CID) is applied to fragment the isolated ion.
 - The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides valuable information about the structure, such as the sequence and identity of the sugar moieties and the structure of the aglycone.

Data Presentation (Template):

Table: Key MS/MS Fragmentation Data for **Angolamycin** Note: Specific m/z values and proposed fragment structures for **Angolamycin** would be determined from experimental data.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Structure
916.5 [M+H] ⁺
...

Diagram: Biosynthetic Origin of Macrolide Core



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Caption: Simplified pathway of macrolide biosynthesis.

Stereochemistry

The stereochemistry of macrolides is complex, with numerous stereocenters within the macrolactone ring and the sugar moieties. The specific stereochemical configuration of **Angolamycin** has been determined through detailed NMR analysis, particularly using NOESY/ROESY experiments to establish through-space proton-proton correlations, and by analyzing the coupling constants between adjacent protons. While detailed stereochemical assignments for each chiral center of **Angolamycin** are not readily available in public

databases, the general principles of macrolide stereochemistry suggest a highly defined three-dimensional structure that is essential for its interaction with the bacterial ribosome.

Conclusion

The macrolide structure of **Angolamycin** has been rigorously established through a combination of advanced spectroscopic techniques. Its 16-membered lactone core, adorned with specific sugar residues and a defined stereochemistry, is the key to its antibacterial activity. This technical guide provides a foundational understanding of **Angolamycin**'s structure and the experimental approaches used for its elucidation, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the synthesis of **Angolamycin** analogues and a deeper understanding of its interaction with the ribosome at a molecular level will continue to be important areas of investigation.

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References

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